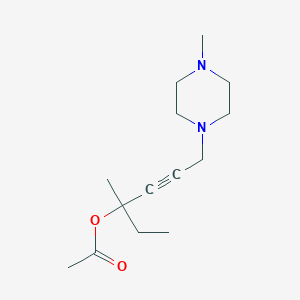![molecular formula C20H19Cl4NO5S B4958652 4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate](/img/structure/B4958652.png)
4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate, commonly known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. It is a potent agonist of the serotonin receptors and has been widely studied for its potential therapeutic applications in various fields.
科学研究应用
TCB-2 has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. It has been shown to have a high affinity for the serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. TCB-2 has been used as a research tool to investigate the role of the serotonin receptors in various physiological and pathological conditions, including depression, anxiety, schizophrenia, and addiction.
作用机制
The mechanism of action of TCB-2 involves its binding to the serotonin receptors, particularly the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the modulation of neurotransmitter release. TCB-2 has been shown to induce a range of effects, including changes in mood, perception, and cognition. The exact mechanism of action of TCB-2 is complex and not fully understood, and further research is needed to elucidate its pharmacological properties.
Biochemical and Physiological Effects
TCB-2 has been shown to induce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been shown to induce psychedelic effects similar to those of other serotonin agonists, such as LSD and psilocybin. TCB-2 has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic applications in the treatment of mood disorders.
实验室实验的优点和局限性
The advantages of using TCB-2 in lab experiments include its high potency and selectivity for the serotonin receptors, which allows for precise and controlled manipulation of the serotonin system. TCB-2 has also been shown to have a relatively low toxicity profile, making it a safer alternative to other serotonin agonists. However, the limitations of using TCB-2 in lab experiments include its complex synthesis method, which requires advanced chemical knowledge and expertise, and its limited availability, which may hinder its widespread use in research.
未来方向
There are several future directions for the research on TCB-2, including the investigation of its potential therapeutic applications in the treatment of mood disorders, addiction, and other psychiatric conditions. Further research is also needed to elucidate the exact mechanism of action of TCB-2 and its pharmacological properties. The development of more efficient and cost-effective synthesis methods for TCB-2 may also facilitate its widespread use in research. Overall, the research on TCB-2 has the potential to contribute to our understanding of the serotonin system and its role in various physiological and pathological conditions.
合成方法
The synthesis of TCB-2 involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 2,3,6-trichlorophenol to form 4-chlorobenzenesulfonyl-2,3,6-trichlorophenol. This intermediate is then reacted with butyric anhydride to form the final product, TCB-2. The synthesis of TCB-2 requires advanced chemical knowledge and expertise and is not recommended for inexperienced chemists.
属性
IUPAC Name |
[4-[butanoyl-(4-chlorophenyl)sulfonylamino]-2,3,6-trichlorophenyl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl4NO5S/c1-3-5-16(26)25(31(28,29)13-9-7-12(21)8-10-13)15-11-14(22)20(19(24)18(15)23)30-17(27)6-4-2/h7-11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWRPSLLJYCLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C(=C1Cl)Cl)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl4NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,3,6-trichlorophenyl] butanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-dimethoxyphenyl)acetyl]-3-(3-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4958574.png)
![ethyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B4958578.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4958586.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4958598.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B4958599.png)
![4-butoxy-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B4958603.png)
![2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4958611.png)

![4-[(difluoromethyl)sulfonyl]-N-(4-methylphenyl)-2-nitroaniline](/img/structure/B4958621.png)


![6,7-dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione](/img/structure/B4958634.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4958651.png)